molecular formula C13H20O2 B582786 3-Isopropyl,5-tert-butylpyrocatechol CAS No. 143767-20-8

3-Isopropyl,5-tert-butylpyrocatechol

Cat. No.: B582786
CAS No.: 143767-20-8
M. Wt: 208.301
InChI Key: KOZBQTMIPJSXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl,5-tert-butylpyrocatechol is a chemical compound belonging to the family of pyrocatechols. It is characterized by its molecular formula C13H20O2 and a molecular weight of 208.301. This compound is known for its antioxidant properties and is used in various scientific experiments to prevent the oxidation of other compounds.

Preparation Methods

The synthesis of 3-Isopropyl,5-tert-butylpyrocatechol involves several steps. One common method includes the alkylation of pyrocatechol with isopropyl and tert-butyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

3-Isopropyl,5-tert-butylpyrocatechol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: It can be reduced to form catechols, which are useful in various synthetic applications.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with different reagents to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Isopropyl,5-tert-butylpyrocatechol has a wide range of applications in scientific research, including:

    Chemistry: Used as an antioxidant to prevent the oxidation of sensitive compounds in various chemical reactions.

    Biology: Employed in studies related to oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Utilized in the production of polymers and other materials where oxidative stability is crucial

Comparison with Similar Compounds

3-Isopropyl,5-tert-butylpyrocatechol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Similar compounds include:

    Pyrocatechol: A simpler structure with two hydroxyl groups on a benzene ring.

    Tert-butylhydroquinone: Another antioxidant with a tert-butyl group but different substitution pattern.

    Isopropylcatechol: Similar to pyrocatechol but with an isopropyl group.

These compounds share some antioxidant properties but differ in their reactivity and specific applications .

Properties

IUPAC Name

5-tert-butyl-3-propan-2-ylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-8(2)10-6-9(13(3,4)5)7-11(14)12(10)15/h6-8,14-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZBQTMIPJSXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)C(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.